molecular formula C14H14N4O2 B10933523 N-(furan-2-ylmethyl)-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-(furan-2-ylmethyl)-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10933523
M. Wt: 270.29 g/mol
InChI Key: DCVBVOGKPDWFND-UHFFFAOYSA-N
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Description

N~4~-(2-FURYLMETHYL)-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a heterocyclic compound that features a pyrazolo[3,4-b]pyridine core. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The presence of the furylmethyl group and the carboxamide functionality enhances its chemical reactivity and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N4-(2-FURYLMETHYL)-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and microwave-assisted reactions may be employed to enhance efficiency and yield .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of N4-(2-FURYLMETHYL)-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison:

This detailed article provides a comprehensive overview of N4-(2-FURYLMETHYL)-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C14H14N4O2

Molecular Weight

270.29 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-1,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C14H14N4O2/c1-9-6-11(12-8-16-18(2)13(12)17-9)14(19)15-7-10-4-3-5-20-10/h3-6,8H,7H2,1-2H3,(H,15,19)

InChI Key

DCVBVOGKPDWFND-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=NN(C2=N1)C)C(=O)NCC3=CC=CO3

Origin of Product

United States

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